molecular formula C20H17NO5 B5405122 4-(2,5-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-(2,5-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No.: B5405122
M. Wt: 351.4 g/mol
InChI Key: IQZJRFIENSLZTC-UHFFFAOYSA-N
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Description

4-(2,5-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its unique chemical structure, which combines a quinoline core with a pyrano ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione typically involves multi-step reactions starting from commercially available reagents. One common synthetic route involves the Povarov reaction, which is a three-component cycloaddition reaction involving an aniline, an aldehyde, and an alkene. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate (BF3·OEt2), under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Povarov reaction for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, green chemistry approaches, such as using deep eutectic solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions using hydrogenation catalysts, such as palladium on carbon (Pd/C), can convert the compound to its corresponding tetrahydroquinoline derivative.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2,5-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways that are crucial for cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-dimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is unique due to its combination of a quinoline core with a pyrano ring system, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-24-11-7-8-16(25-2)13(9-11)14-10-17(22)26-19-12-5-3-4-6-15(12)21-20(23)18(14)19/h3-9,14H,10H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZJRFIENSLZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=O)OC3=C2C(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.